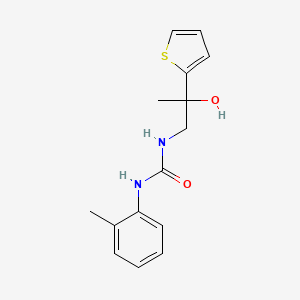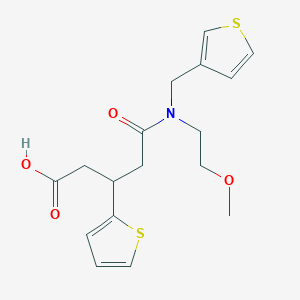
5-((2-Methoxyethyl)(thiophen-3-ylmethyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2-Methoxyethyl)(thiophen-3-ylmethyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid is a useful research compound. Its molecular formula is C17H21NO4S2 and its molecular weight is 367.48. The purity is usually 95%.
BenchChem offers high-quality 5-((2-Methoxyethyl)(thiophen-3-ylmethyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((2-Methoxyethyl)(thiophen-3-ylmethyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound 5-((2-Methoxyethyl)(thiophen-3-ylmethyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid, due to its complex structure, has potential applications in various fields of scientific research. Although the exact compound was not directly mentioned in the papers reviewed, related research provides insights into similar compounds' synthesis, characterization, and applications. For instance, a study on the preparation and resolution of amino acids that are constituent in toxins indicates methods that might be adaptable for synthesizing and purifying compounds like 5-((2-Methoxyethyl)(thiophen-3-ylmethyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid (Shimohigashi, Lee, & Izumiya, 1976).
Potential Applications in Material Science
Further, compounds with similar structural features have been explored for applications in material science, such as in the synthesis of organic dyes for dye-sensitized solar cells. An example is the study on donor-acceptor organic dyes, where the alteration of donor units significantly impacted the solar cells' efficiency, suggesting that the structural nuances of compounds like 5-((2-Methoxyethyl)(thiophen-3-ylmethyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid could be pivotal in developing new materials for energy conversion (Robson, Hu, Meyer, & Berlinguette, 2013).
Biomedical Research
In biomedical research, similar sulfur-containing compounds have been identified for their inhibitory activities against enzymes like tyrosinase, suggesting potential applications in medicinal chemistry, such as developing skin whitening agents or treatments for hyperpigmentation disorders (Zheng et al., 2010).
Chemical Synthesis and Organic Chemistry
The synthesis of novel functional diacids and their derivatives, as studied by Zhang Zhi-qin (2004), showcases the broad utility of similar compounds in organic synthesis and the potential to create new molecules with applications ranging from polymer science to pharmaceuticals. This reflects the importance of understanding and developing methodologies for compounds with complex functionalities (Zhang Zhi-qin, 2004).
Environmental and Analytical Chemistry
The identification of compounds within environmental samples and their synthetic analogs plays a critical role in environmental chemistry and analytical methods. Studies like those on the identification of cysteine as a reactive group in enzymes upon alkylation by specific compounds underscore the relevance of understanding such chemical interactions for environmental monitoring and biochemical research (Chalkley & Bloxham, 1976).
Propiedades
IUPAC Name |
5-[2-methoxyethyl(thiophen-3-ylmethyl)amino]-5-oxo-3-thiophen-2-ylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S2/c1-22-6-5-18(11-13-4-8-23-12-13)16(19)9-14(10-17(20)21)15-3-2-7-24-15/h2-4,7-8,12,14H,5-6,9-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILGBTVMTMZAMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)CC(CC(=O)O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-Methoxyethyl)(thiophen-3-ylmethyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


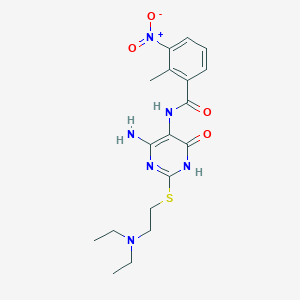
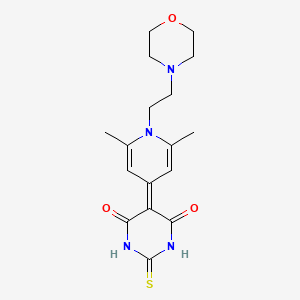
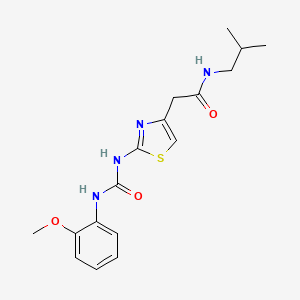
![4-{2-[(3-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde](/img/structure/B2877170.png)
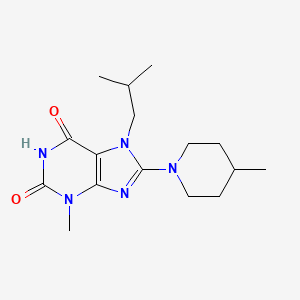
![2-(3,4-Dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2877172.png)
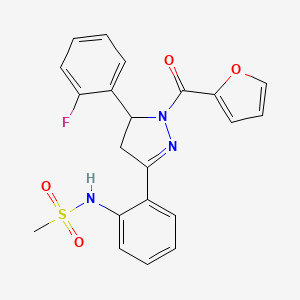
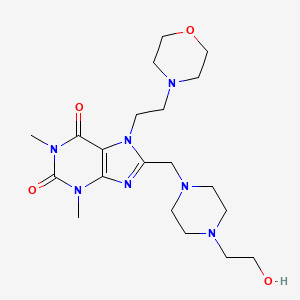
![N-(furan-2-ylmethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2877175.png)
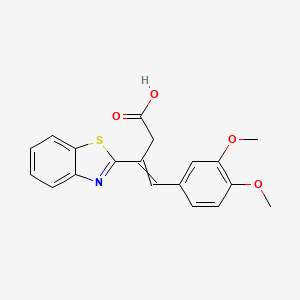
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2877179.png)
![10-(4-Ethoxyphenyl)-1-methyl-3-(2-methylpropyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2877183.png)
